molecular formula C20H20F3N3OS B4694547 N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B4694547
M. Wt: 407.5 g/mol
InChI Key: WIHNIEQDKYHBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied in scientific research. PTU is a thiourea derivative and is commonly used as a reagent in organic synthesis and as an inhibitor of thyroid hormone synthesis.

Mechanism of Action

N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which in turn leads to a decrease in the metabolic rate of the body. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea also inhibits the conversion of T4 to T3, which is an active form of thyroid hormone.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has various biochemical and physiological effects. It decreases the production of thyroid hormones, which leads to a decrease in the metabolic rate of the body. This can result in weight gain, fatigue, and cold intolerance. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can also cause liver toxicity and agranulocytosis, which is a decrease in the number of white blood cells.

Advantages and Limitations for Lab Experiments

N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has various advantages and limitations for lab experiments. It is a commonly used reagent in organic synthesis and is readily available. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is also a potent inhibitor of thyroid peroxidase and is used in the study of thyroid hormone synthesis. However, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can cause liver toxicity and agranulocytosis, which can limit its use in lab experiments.

Future Directions

There are various future directions for the study of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. One direction is to study the mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea in more detail. Another direction is to develop new inhibitors of thyroid peroxidase that have fewer side effects than N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. Additionally, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can be studied for its potential use in the treatment of other diseases, such as cancer. Overall, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has various applications in scientific research and has the potential for further study.

Scientific Research Applications

N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied in scientific research and has various applications. One of the major applications of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is as an inhibitor of thyroid hormone synthesis. It works by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is also used in the treatment of hyperthyroidism and Graves' disease.

properties

IUPAC Name

1-[4-(piperidine-1-carbonyl)phenyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c21-20(22,23)16-6-2-3-7-17(16)25-19(28)24-15-10-8-14(9-11-15)18(27)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-13H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNIEQDKYHBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
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N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea

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